molecular formula C20H23ClO3 B138322 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid CAS No. 145096-04-4

2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid

Cat. No.: B138322
CAS No.: 145096-04-4
M. Wt: 346.8 g/mol
InChI Key: DDDYMWYRGWBBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H23ClO3 and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Heptanoic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

145096-04-4

Molecular Formula

C20H23ClO3

Molecular Weight

346.8 g/mol

IUPAC Name

7-(4-chlorophenyl)-2-(4-methylphenoxy)heptanoic acid

InChI

InChI=1S/C20H23ClO3/c1-15-7-13-18(14-8-15)24-19(20(22)23)6-4-2-3-5-16-9-11-17(21)12-10-16/h7-14,19H,2-6H2,1H3,(H,22,23)

InChI Key

DDDYMWYRGWBBNA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(CCCCCC2=CC=C(C=C2)Cl)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)OC(CCCCCC2=CC=C(C=C2)Cl)C(=O)O

Synonyms

2-(4-methylphenoxy)-7-(4-chlorophenyl)heptanoic acid
2-(4-methylphenoxy)-7-(4-chlorophenyl)heptanoic acid, (-)-isomer
BM 13.0913
BM 130913
BM-13.0913
BM-130913

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.25 g (9 mmol) of ethyl 7-(4-chlorophenyl)-2-(4-methylphenoxy)heptanoate, 15 ml of 1N caustic potash solution and 45 ml of methanol is heated for 3 h, with stirring, at 40° C. Then the methanol is evaporated in vacuo, the aqueous solution is washed with ether and acidified with dilute hydrochloric acid. The precipitated oil is taken up in ether and the ether solution is dried and concentrated by evaporation. The residue is ground with ligroin. 2.7 g (86% of theory) is obtained of 7-(4-chlorophenyl)-2-(4-methylphenoxy)heptanoic acid, M.P. 74°-76° C.
Name
ethyl 7-(4-chlorophenyl)-2-(4-methylphenoxy)heptanoate
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

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